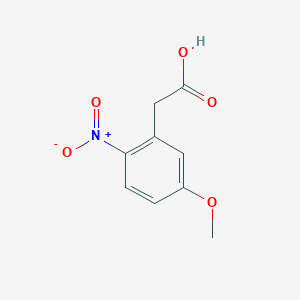

2-(5-Methoxy-2-nitrophenyl)acetic acid

Beschreibung

2-(5-Methoxy-2-nitrophenyl)acetic acid (CAS 20876-29-3) is a nitro-substituted phenylacetic acid derivative with the molecular formula C₉H₉NO₅ and a molecular weight of 211.17 g/mol. Its structure features a methoxy group (-OCH₃) at the 5-position and a nitro group (-NO₂) at the 2-position of the benzene ring, attached to an acetic acid moiety. This compound is a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as indole derivatives. For instance, it has been used to synthesize 2-(5-methoxyindol-2-yl)cyclohexanone via reductive cyclization . Its reactivity is influenced by the electron-withdrawing nitro group, which activates the aromatic ring for electrophilic substitution, and the methoxy group, which directs substituents to specific positions during synthetic transformations.

Eigenschaften

IUPAC Name |

2-(5-methoxy-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-15-7-2-3-8(10(13)14)6(4-7)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRHCFNZQWZEQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30532162 | |

| Record name | (5-Methoxy-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30532162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20876-29-3 | |

| Record name | 5-Methoxy-2-nitrobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20876-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Methoxy-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30532162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-2-nitrophenyl)acetic acid typically involves the nitration of 2-methoxyphenylacetic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through crystallization or distillation techniques to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Methoxy-2-nitrophenyl)acetic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.

Major Products

Reduction: 2-(5-Amino-2-methoxyphenyl)acetic acid.

Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(5-Methoxy-2-nitrophenyl)acetic acid has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Environmental Research: It is studied for its potential role in environmental remediation processes.

Wirkmechanismus

The mechanism of action of 2-(5-Methoxy-2-nitrophenyl)acetic acid involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Parameters of Structurally Related Compounds

Key Differences and Implications

Substituent Position Effects :

- The 5-methoxy-2-nitro configuration in 20876-29-3 favors electrophilic substitution at the 6-position due to the directing effects of the methoxy (ortho/para director) and nitro (meta director) groups. In contrast, the 3-methoxy-4-nitro isomer (5803-22-5) directs reactions to the 2- and 5-positions .

- The 2-methoxy-5-nitro analogue (51073-04-2) exhibits reduced acidity in the acetic acid group compared to 20876-29-3, as the nitro group at the 5-position exerts weaker electron-withdrawing effects .

Functional Group Modifications :

- Replacement of methoxy with methyl (e.g., 37777-81-4) increases lipophilicity, making the compound more suitable for hydrophobic environments in drug design .

- Introduction of trifluoromethyl (1190198-33-4) enhances metabolic stability and binding affinity in medicinal chemistry applications .

Synthetic Utility :

Biologische Aktivität

2-(5-Methoxy-2-nitrophenyl)acetic acid is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms, and relevant studies, providing a comprehensive overview of its significance in medicinal chemistry.

- Molecular Formula : C10H11N1O4

- Molecular Weight : 209.2 g/mol

- CAS Number : 20876-29-3

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The nitrophenyl group is known to enhance the compound's reactivity and potential for binding with biomolecules.

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of nitrophenyl acetic acids exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds with similar structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response.

Table 1: Comparison of Anti-inflammatory Activity

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Indomethacin | 77.23 | 76.89 |

| This compound | 61.81 | 57.22 |

| Control | 0 | 0 |

Data adapted from various studies on anti-inflammatory effects of nitrophenyl derivatives.

2. Antioxidant Properties

The antioxidant capacity of this compound has been explored through various assays, indicating its potential to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for mitigating cellular damage associated with chronic diseases.

Case Study 1: Evaluation of Ulcerogenic Activity

A study assessed the ulcerogenic activity of several nitrophenyl derivatives, including this compound, using a model that measured malondialdehyde (MDA) levels in liver and kidney tissues.

Table 2: Ulcerogenic Activity Assessment

| Compound | Ulcerogenic Index | MDA Content (Liver) | MDA Content (Kidney) |

|---|---|---|---|

| Indomethacin | 0.948 ± 0.21 | 8.16 nmoL/100 mg | 6.70 nmoL/100 mg |

| This compound | 0.362 ± 0.17 | 5.94 ± 0.25 *** | 5.89 ±0.14 ** |

| Control | 0 | - | - |

Statistical significance indicated by p values.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets, supporting its potential as a lead compound for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.